molecular formula C18H19ClN2O3 B5321066 4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5321066
M. Wt: 346.8 g/mol
InChI Key: WHSXDTBDLUIPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as IAA-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective blocker of the volume-regulated anion channel (VRAC), a channel that plays an important role in cell volume regulation and other physiological processes. In

Mechanism of Action

4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide works by binding to a specific site on the VRAC channel and blocking the flow of ions through the channel. This results in a decrease in the volume-regulating capacity of the cell, leading to changes in cell morphology, proliferation, and migration. The exact mechanism of action of this compound is still being investigated, but it is thought to involve both direct and indirect effects on the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on VRACs, this compound has been shown to inhibit the activity of several other ion channels, including the calcium-activated chloride channel (CaCC) and the cystic fibrosis transmembrane conductance regulator (CFTR). This compound has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide has several advantages for use in lab experiments. It is a selective blocker of VRACs, which makes it a useful tool for investigating the role of VRACs in various physiological processes. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results. Additionally, its effects on cell morphology and proliferation can make it difficult to distinguish between direct and indirect effects on VRACs.

Future Directions

There are several future directions for research on 4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide. One area of interest is in the development of more selective VRAC blockers that do not have off-target effects on other ion channels. Another area of interest is in the investigation of the role of VRACs in cancer cell proliferation and migration, and the potential use of VRAC blockers like this compound in cancer therapy. Finally, there is also interest in the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of 4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide involves several steps, including the reaction of 4-chlorobenzenecarboxylic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with N-(4-isopropylphenyl)glycine methyl ester to form 4-chloro-N-(4-isopropylphenyl)benzamide. This compound is then reacted with sodium hydroxide and 4-isopropylphenoxyacetic acid to form this compound.

Scientific Research Applications

4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide has been used in a variety of scientific research applications. One of the most significant applications is in the study of VRACs. VRACs are ion channels that are involved in cell volume regulation, and they are found in a wide range of cell types. This compound has been shown to be a selective blocker of VRACs, and it has been used to investigate the role of VRACs in various physiological processes, including cell proliferation, apoptosis, and migration.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12(2)13-5-9-16(10-6-13)23-11-17(22)24-21-18(20)14-3-7-15(19)8-4-14/h3-10,12H,11H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXDTBDLUIPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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